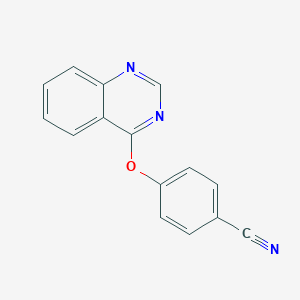

4-(4-Cyanophenoxy)quinazoline

Description

Properties

IUPAC Name |

4-quinazolin-4-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c16-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGMYSXKHMBGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 2,4-dichloroquinazoline is reacted with 4-hydroxybenzonitrile under basic conditions (e.g., potassium carbonate in dimethylformamide). The reaction proceeds via deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electron-deficient C4 position of the quinazoline ring. This step yields 2-chloro-4-(4-cyanophenoxy)quinazoline as an intermediate.

Key reaction parameters include:

-

Temperature : 80–100°C

-

Solvent : Polar aprotic solvents (DMF, DMSO)

-

Base : K₂CO₃ or Cs₂CO₃

-

Reaction time : 12–24 hours

The purity of the product is monitored via thin-layer chromatography (TLC), and recrystallization from methanol ensures high yields (75–85%).

Table 1: Reaction Conditions for NAS Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2,4-Dichloroquinazoline |

| Nucleophile | 4-Hydroxybenzonitrile |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 85% |

Spectroscopic Characterization

The structural integrity of this compound derivatives is confirmed through advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

Table 2: Spectroscopic Data for this compound Derivatives

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 2220 cm⁻¹ | Nitrile group (C≡N) |

| ¹H NMR | δ 8.45 (quinazoline-H) | Aromatic protons |

| ¹³C NMR | 105.4 ppm | Cyano carbon (C≡N) |

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyanophenoxy)quinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the cyanophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

4-(4-Cyanophenoxy)quinazoline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenoxy)quinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of quinazoline derivatives are heavily influenced by substituents at the 2-, 4-, 6-, and 7-positions. Below is a comparative analysis of 4-(4-Cyanophenoxy)quinazoline with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing vs.

- Bioactivity: Phenoxyphenyl-substituted quinazolines (e.g., 4-phenoxyphenylquinazoline) exhibit potent PDGFR inhibition (IC50 = 0.08 µM), while bromophenyl derivatives show superior anti-inflammatory activity . The cyanophenoxy substituent may balance lipophilicity and electronic effects for dual kinase and anti-inflammatory activity.

Key Observations :

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

Key Observations :

- The cyano group generates a distinct IR peak near 2211 cm⁻¹, absent in methoxy or chloro derivatives .

- High melting points (>200°C) in cyanophenoxy derivatives suggest strong intermolecular interactions (e.g., dipole-dipole) .

Q & A

Q. What are the preferred synthetic routes for 4-(4-Cyanophenoxy)quinazoline, and how can reaction conditions be optimized?

Methodological Answer:

- Coupling Reactions: Utilize Ullmann or Buchwald-Hartwig coupling for introducing the 4-cyanophenoxy group to the quinazoline core. Key parameters include:

- Catalyst: Palladium (e.g., Pd(OAc)₂) or copper (e.g., CuI) with ligands like 1,10-phenanthroline .

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C under inert atmosphere .

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

- Electrochemical Synthesis: For eco-friendly approaches, employ an undivided cell with aluminum/carbon electrodes and acetic acid electrolyte at room temperature to minimize side reactions .

Q. How can structural characterization of this compound be systematically performed?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography: Grow single crystals via slow evaporation (ethanol/water). Use SHELXT for structure refinement .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Anticancer Activity:

- MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include cisplatin as a positive control .

- Kinase Inhibition:

- Use ELISA-based assays to measure PDGFRβ phosphorylation inhibition. Compare to known inhibitors (e.g., imatinib) .

- Antimicrobial Screening:

- Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Methodological Answer:

Q. How can target identification for this compound be approached experimentally?

Methodological Answer:

- Pull-Down Assays: Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR). Validate with mutagenesis studies .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

Methodological Answer:

- Yield Discrepancies:

- Compare solvent purity (HPLC-grade vs. technical) and catalyst batch (e.g., Pd vs. Cu).

- Optimize reaction time: Prolonged heating (>12 hr) may degrade products .

- Bioactivity Variability:

- Standardize cell culture conditions (passage number, serum type).

- Validate assays with internal controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies improve aqueous solubility for in vivo studies of this compound derivatives?

Methodological Answer:

Q. What analytical methods ensure purity and stability of this compound in long-term studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.